molecular formula C10H11N5O B1206374 [2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol CAS No. 210355-01-4

[2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol

Cat. No.: B1206374
CAS No.: 210355-01-4
M. Wt: 217.23 g/mol
InChI Key: BOCARSGZHMZWCE-UHFFFAOYSA-N
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Description

[2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol: is a chemical compound with the molecular formula C10H11N5O . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol typically involves the reaction of 6-aminopurine with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

[2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine .

Scientific Research Applications

Chemistry

In chemistry, [2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. It is also used in studies involving the reactivity and stability of purine derivatives .

Biology

In biology, this compound is studied for its potential role in cellular processes, particularly those involving nucleic acids. It may also be used in the development of new biochemical assays and diagnostic tools .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .

Industry

In industry, this compound is used in the production of various chemicals and materials. It may also be used in the development of new industrial processes and technologies .

Mechanism of Action

The mechanism of action of [2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and activity . The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol is unique due to its cyclopropylmethanol moiety, which imparts distinct chemical and physical properties. This structural feature may influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

[2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c11-9-8-10(13-4-12-9)15(5-14-8)2-6-1-7(6)3-16/h2,4-5,7,16H,1,3H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCARSGZHMZWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1=CN2C=NC3=C(N=CN=C32)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943336
Record name {2-[(6-Amino-9H-purin-9-yl)methylidene]cyclopropyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210355-01-4
Record name (2-((6-Aminopurin-9-yl)methylene)cyclopropyl)methan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210355014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {2-[(6-Amino-9H-purin-9-yl)methylidene]cyclopropyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol
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[2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol
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[2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol
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[2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol
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[2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol
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[2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol

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